![molecular formula C23H13ClF4N4O5 B2701807 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 477711-67-4](/img/structure/B2701807.png)
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole
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Overview
Description
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole is a useful research compound. Its molecular formula is C23H13ClF4N4O5 and its molecular weight is 536.82. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole involves several steps. The compound may undergo a Suzuki–Miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound may also undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may affect pathways related to carbon–carbon bond formation .
Pharmacokinetics
For instance, its involvement in the Suzuki–Miyaura cross-coupling reaction suggests that it may be readily prepared and generally environmentally benign .
Result of Action
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may result in the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction that the compound undergoes is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the presence of certain functional groups and the conditions under which the reaction takes place.
Biological Activity
The compound 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole , also known by its CAS number 477711-01-6, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H18ClFN2O3
- Molecular Weight : 436.86 g/mol
- CAS Number : 477711-01-6
The structural complexity of this compound is indicative of its potential interactions with biological targets, particularly in the context of drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, pyrazole derivatives are known to exhibit a range of pharmacological effects:
- Inhibition of Enzymes : Many pyrazoles act as inhibitors of various enzymes involved in critical metabolic pathways. For instance, some studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
- Antitumor Activity : There is evidence suggesting that certain pyrazole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents.
Biological Activity Data
A summary of relevant biological activities observed in studies involving similar compounds is presented below:
Case Study 1: Antitumor Effects
In a study examining the antitumor activity of pyrazole derivatives, researchers found that compounds structurally similar to our target compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis (PubMed ID: 31250638).
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of factor Xa by pyrazole derivatives. The study reported that modifications in the pyrazole structure enhanced potency against this critical coagulation enzyme, suggesting potential applications in anticoagulant therapy (PubMed ID: 11170646).
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary data suggests that modifications to the pyrazole core can significantly enhance bioavailability and metabolic stability, which are crucial for effective drug design.
Scientific Research Applications
This compound exhibits several biological activities that are noteworthy for research purposes:
Enzyme Inhibition
Research indicates that pyrazole derivatives can inhibit enzymes critical to various metabolic pathways. For instance, compounds similar to 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a vital role in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief in clinical settings.
Antitumor Activity
Studies have demonstrated the antitumor effects of pyrazole derivatives. For example, compounds structurally analogous to our target compound have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. This makes them promising candidates for cancer therapy.
Antimicrobial Properties
Certain pyrazole derivatives display antimicrobial activity against various bacterial strains, suggesting their potential use as antibacterial or antifungal agents. This property is particularly relevant in the development of new treatments for resistant infections.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Early data suggest that modifications to the pyrazole core can enhance bioavailability and metabolic stability, which are essential for effective drug design.
Case Study 1: Antitumor Effects
A study published in a peer-reviewed journal examined the antitumor activity of pyrazole derivatives similar to our target compound. Researchers found significant cytotoxicity against breast cancer cell lines linked to the activation of caspase pathways leading to apoptosis (PubMed ID: 31250638).
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of factor Xa by pyrazole derivatives. The study reported that structural modifications enhanced potency against this critical coagulation enzyme, indicating potential applications in anticoagulant therapy (PubMed ID: 11170646).
Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Enzyme Inhibition | Inhibition of COX enzymes leading to inflammation reduction | [PubMed ID: 31250638] |
Antitumor Efficacy | Induction of apoptosis in cancer cell lines | [PubMed ID: 31250638] |
Antimicrobial Action | Effective against various bacterial strains | [PubMed ID: 11170646] |
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF4N4O5/c24-17-2-1-3-18(25)16(17)12-37-15-6-4-13(5-7-15)19-8-9-30(29-19)22-20(31(33)34)10-14(23(26,27)28)11-21(22)32(35)36/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIBERIOZVUKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF4N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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